3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
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Description
3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H20O5 and its molecular weight is 400.43. The purity is usually 95%.
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Scientific Research Applications
Phototransformation and Novel Scaffold Synthesis
Khanna et al. (2015) described the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones, resulting in the production of 5-ethynyl-2-methoxy-6-oxa-benzo[xanthen-7-ones], which possess an exotic tetracyclic scaffold. This process involves regioselective photocyclisation and dealkoxylation, highlighting a method to produce complex organic structures with potential applications in materials science and organic synthesis (Khanna, Dalal, Kumar, & Kamboj, 2015).
Antimicrobial Activity
Mandala et al. (2013) synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activity, suggesting their potential as antimicrobial agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Synthesis of Novel Organic Compounds
Behrami and Dobroshi (2019) reported the synthesis of novel organic compounds based on 4-hydroxy-chromen-2-one derivatives, demonstrating high levels of antibacterial activity. This research contributes to the development of new organic molecules with potential applications in pharmaceuticals and bioactive materials (Behrami & Dobroshi, 2019).
Catalysis and Synthesis of Warfarin Analogues
Alonzi et al. (2014) explored the use of novel polystyrene-supported catalysts in the Michael addition for synthesizing Warfarin and its analogues, showcasing the application of chromen-2-one derivatives in medicinal chemistry and catalysis (Alonzi, Bracciale, Broggi, Lanari, Marrocchi, Santarelli, & Vaccaro, 2014).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-7-phenacyloxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-24(19-10-6-7-11-22(19)28-2)25(27)20-13-12-18(14-23(20)30-16)29-15-21(26)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSQYMGIONMSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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